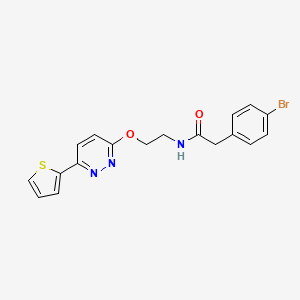

![molecular formula C10H13Cl2F3N2 B2481042 Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride CAS No. 2197054-13-8](/img/structure/B2481042.png)

Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related cyclopropane derivatives involves intricate chemical reactions. For example, a highly stereoselective polysubstituted cyclopropane synthesis via a one-pot two-step tandem reaction showcases the complexity involved in crafting such molecules. The reaction employs pyridinium ylide from 4-chloro phenacyl bromide and cyclopropanation with 2-arylidene-2H-indene-1,3-dione, demonstrating the tailored approaches needed for cyclopropane-containing compounds (Banothu, Basavoju, & Bavantula, 2015).

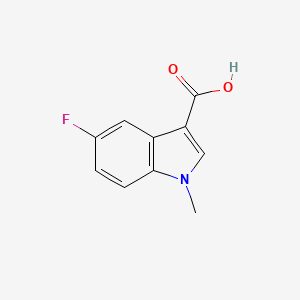

Molecular Structure Analysis

The molecular structure of compounds closely related to Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride is studied through techniques such as X-ray crystallography. These studies reveal the geometric configuration of molecules, including the orientation of cyclohexane chairs and N-[pyridin-3-ylmethylidene]methanamine moieties, which are critical for understanding the compound's chemical behavior and reactivity (Nisar et al., 2011).

Chemical Reactions and Properties

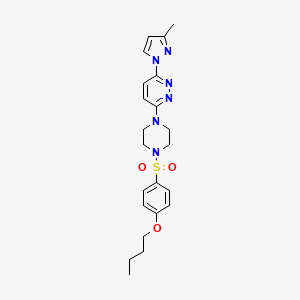

This compound and similar compounds undergo various chemical reactions, including cycloadditions, which are pivotal for synthesizing novel structures. For instance, the diboron(4)-catalyzed remote [3+2] cycloaddition of cyclopropanes demonstrates the capability of inducing complex reactions that form bioactive molecules with pyridine, cyclopentane, or combinations thereof, showcasing the compound's versatility in chemical synthesis (Xu et al., 2022).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are fundamental for its application in various fields. Although specific data for this compound was not directly available, related research emphasizes the importance of understanding these properties to predict behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are crucial for determining the compound's potential applications and handling requirements. The reactivity of cyclopropane derivatives with phosphoryl chloride or phosphorus tribromide for synthesizing substituted pyridin-2(1H)-ones highlights the compound's chemical versatility and potential for creating pharmacologically relevant structures (Zhang et al., 2009).

Wissenschaftliche Forschungsanwendungen

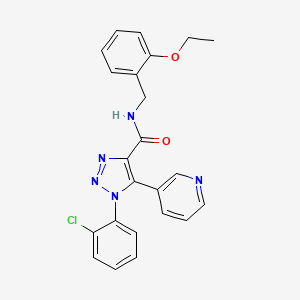

Synthesis and Characterization in Medicinal Chemistry

Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride has been involved in the synthesis of novel compounds with potential medicinal applications. For instance, it is used in the synthesis and characterization of heterocyclic Schiff bases, which have shown promise as anticonvulsant agents. These Schiff bases were synthesized through a reaction with substituted aryl aldehydes/ketones and exhibited significant seizure protection in various models (Pandey & Srivastava, 2011).

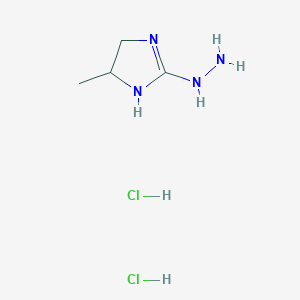

Biological Activity and Pharmacological Potential

Studies have also highlighted the potential biological activity of compounds synthesized using this compound. For example, N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, prepared using a similar compound, showed excellent herbicidal and fungicidal activities, indicating its applicability in developing new agrochemicals (Tian et al., 2009).

Application in Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been used to synthesize complexes with metals like palladium and platinum. These complexes, obtained from Schiff base ligands including pyridin-2-yl methanamine derivatives, have been explored for their anticancer activity, demonstrating the compound's role in the development of potential chemotherapeutic agents (Mbugua et al., 2020).

Photocytotoxicity and Cellular Imaging

Research has also been conducted on iron(III) complexes with ligands derived from pyridin-2-yl methanamine, showing unprecedented photocytotoxicity in red light and potential for cellular imaging. This indicates the compound's utility in the development of new photodynamic therapy agents (Basu et al., 2014).

Eigenschaften

IUPAC Name |

cyclopropyl-[2-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-5-7(3-4-15-8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQMNLAHHIEFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=NC=C2)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)